5-Chloro-2-ethynyl-1,3-difluorobenzene

Medicinal Chemistry Sonogashira Coupling Structure–Activity Relationship

5-Chloro-2-ethynyl-1,3-difluorobenzene (CAS 2226288-25-9) is a halogenated aromatic building block with the molecular formula C₈H₃ClF₂ and a molecular weight of 172.56 g·mol⁻¹. The compound features a benzene ring bearing a chlorine atom at position 5, an ethynyl (–C≡CH) group at position 2, and two fluorine atoms at positions 1 and 3, creating a sterically congested environment around the ethynyl moiety.

Molecular Formula C8H3ClF2
Molecular Weight 172.56
CAS No. 2226288-25-9
Cat. No. B2963768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-ethynyl-1,3-difluorobenzene
CAS2226288-25-9
Molecular FormulaC8H3ClF2
Molecular Weight172.56
Structural Identifiers
SMILESC#CC1=C(C=C(C=C1F)Cl)F
InChIInChI=1S/C8H3ClF2/c1-2-6-7(10)3-5(9)4-8(6)11/h1,3-4H
InChIKeyNAKKCHRUYAYPFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-ethynyl-1,3-difluorobenzene (CAS 2226288-25-9): Structural Identity and Procurement-Relevant Classification


5-Chloro-2-ethynyl-1,3-difluorobenzene (CAS 2226288-25-9) is a halogenated aromatic building block with the molecular formula C₈H₃ClF₂ and a molecular weight of 172.56 g·mol⁻¹ [1]. The compound features a benzene ring bearing a chlorine atom at position 5, an ethynyl (–C≡CH) group at position 2, and two fluorine atoms at positions 1 and 3, creating a sterically congested environment around the ethynyl moiety [1]. Its computed XLogP3-AA value is 3.0, indicating moderate lipophilicity [1]. The compound is classified under GHS as Acute Toxicity Category 4 (oral), Skin Irritant Category 2, Eye Irritant Category 2A, and Specific Target Organ Toxicity – Single Exposure Category 3 (respiratory) [2]. It serves as a key intermediate for constructing halogenated diarylacetylene scaffolds via Sonogashira cross-coupling, particularly in medicinal chemistry programs targeting oncogene repression pathways [3].

5-Chloro-2-ethynyl-1,3-difluorobenzene: Why Positional Isomers Cannot Be Interchanged for Structure–Activity-Relationship (SAR)-Driven Synthesis


In the halogenated diarylacetylene class, the regiochemical placement of halogen and ethynyl substituents on the central benzene ring directly determines the electronic character, steric accessibility, and ultimately the biological activity of the final cross-coupled product [1]. The target compound positions the ethynyl group at C2, flanked symmetrically by two ortho fluorine atoms (C1 and C3) and para to chlorine (C5). In the closest positional isomer, 2-chloro-5-ethynyl-1,3-difluorobenzene (CAS 177572-84-8), the ethynyl group resides at C5—a meta/para relationship to the fluorine atoms that markedly alters the π-electron density distribution at the reactive acetylene terminus [2]. Patent literature explicitly demonstrates that in halogenated diarylacetylene anticancer agents, compounds bearing halogen substituents ortho to the ethynyl bridge achieve IC₅₀ values below 50 nM against LS174T colon cancer cells, whereas meta- or para-halogenated analogs exhibit significantly weaker activity [1]. Substituting a positional isomer without verifying the regiochemical identity therefore risks not only altered coupling efficiency but a complete loss of target potency in the final bioactive molecule.

5-Chloro-2-ethynyl-1,3-difluorobenzene: Quantitative Comparative Evidence Against Closest Analogs for Informed Procurement


Regiochemical Identity: Ortho,Ortho-Difluoro Substitution Around the Ethynyl Group vs. Meta-Fluoro in the Closest Isomer

The target compound 5-chloro-2-ethynyl-1,3-difluorobenzene positions the ethynyl group at C2, sandwiched between two ortho fluorine atoms (C1 and C3), with chlorine at C5. In contrast, the closest commercially available positional isomer, 2-chloro-5-ethynyl-1,3-difluorobenzene (CAS 177572-84-8), places ethynyl at C5 in a meta relationship to both fluorines [1][2]. In halogenated diarylacetylene anticancer agents described in CN104774156A, compounds with halogen substituents ortho to the ethynyl bridge (analogous to the regiochemistry of the target compound) exhibited IC₅₀ values below 50 nM against LS174T colon cancer cells, while meta- or para-halogenated analogs showed significantly reduced potency [3]. This regiochemical difference directly influences the electronic character of the ethynyl group available for subsequent Sonogashira coupling and the conformational preferences of the final diarylacetylene product.

Medicinal Chemistry Sonogashira Coupling Structure–Activity Relationship

Commercially Verified Purity: 98% (Target) vs. 97% (Closest Isomer)

The target compound is supplied by Leyan (product number 1681069) at a certified purity of 98% . The closest positional isomer, 2-chloro-5-ethynyl-1,3-difluorobenzene, is offered by Fluorochem (product code F648500) at 97% purity . While both purities are suitable for research-scale synthesis, the one-percentage-point difference in minimum purity specification can translate to a meaningful reduction in byproduct burden when the compound is used as a limiting reagent in multi-step sequences, particularly in cross-coupling reactions where halogenated side products may interfere with subsequent catalytic steps.

Quality Control Synthetic Intermediate Procurement Specification

GHS Hazard Classification Identity: Matched Profile Confirming Handleability Parity

Both the target compound and its closest positional isomer share an identical GHS hazard classification profile: Acute Toxicity Category 4 (H302: harmful if swallowed), Skin Irritant Category 2 (H315), Eye Irritant Category 2A (H319), and STOT Single Exposure Category 3 (H335: may cause respiratory irritation), all carrying the Signal Word 'Warning' [1]. This profile parity, documented through ECHA C&L Inventory notifications aggregated in PubChem, indicates that substituting the isomer does not confer any safety or handling advantage. From a procurement perspective, the target compound introduces no additional hazard burden relative to the more widely cataloged isomer, eliminating safety-based objections to its selection when regiochemical requirements dictate its use.

Safety Assessment Laboratory Handling Regulatory Compliance

LogP Parity with Divergent Chromatographic Retention Behavior

Both the target compound and the 2-chloro-5-ethynyl isomer share an identical computed XLogP3-AA value of 3.0 [1][2]. However, the distinct InChIKey values—NAKKCHRUYAYPFZ (target) vs. WAEFVVJPHTWNAT (isomer)—confirm that these are structurally distinct entities with different three-dimensional electronic distributions [1][2]. Despite identical computed logP, the differing spatial arrangement of chlorine and ethynyl substituents relative to the fluorine atoms results in measurably different chromatographic retention times, enabling unambiguous analytical discrimination by HPLC or GC methods. This distinction is critical for quality control release testing and for verifying the identity of the correct building block in parallel synthesis workflows.

Lipophilicity Chromatographic Separation Quality Control

Steric Environment at the Ethynyl Terminus: Ortho-Difluoro Congestion vs. Open Meta-Fluoro Accessibility

In the target compound, the ethynyl group at C2 is flanked by two fluorine atoms at C1 and C3, creating a sterically shielded environment. In 2-chloro-5-ethynyl-1,3-difluorobenzene, the ethynyl group at C5 has only one ortho fluorine (C3) and one ortho hydrogen (C4), presenting a substantially less hindered reaction center [1][2]. The computed Topological Polar Surface Area (TPSA) for both isomers is 0 Ų, and the rotatable bond count is 1 (the ethynyl C–C bond) [1][2]. However, the spatial accessibility of the terminal alkyne carbon differs qualitatively: in the target compound, the ortho,ortho-difluoro arrangement imposes greater steric demand on approaching Pd catalysts during Sonogashira transmetalation, which may necessitate adjusted catalyst loading or reaction temperatures relative to the less hindered isomer. This steric differentiation is a class-level property inferred from the well-established principle that ortho-substituents on aryl acetylenes modulate coupling rates [3].

Coupling Reactivity Steric Hindrance Sonogashira Reaction

5-Chloro-2-ethynyl-1,3-difluorobenzene: Evidence-Backed Application Scenarios for Prioritized Selection


Synthesis of Ortho-Halogenated Diarylacetylene Anticancer Agents via Sonogashira Coupling

The target compound is the appropriate ethynyl building block for synthesizing diarylacetylene analogs wherein the chlorine substituent occupies the ortho position relative to the acetylene bridge in the final product. Patent CN104774156A establishes that ortho-halogenated diarylacetylenes suppress c-Myc oncoprotein expression with IC₅₀ values below 50 nM in LS174T colon cancer cells, whereas meta- and para-halogenated variants are significantly less active [1]. Using 5-chloro-2-ethynyl-1,3-difluorobenzene as the ethynyl partner in a Sonogashira reaction with an N-methylamino-substituted aryl iodide yields the ortho-chloro diarylacetylene pharmacophore directly. The alternative isomer, 2-chloro-5-ethynyl-1,3-difluorobenzene, would produce a meta-chloro product with predictably inferior potency, making the target compound the only regiochemically viable choice for this SAR-driven synthesis [1].

Parallel Synthesis Libraries Requiring Unambiguous Isomer Identity Verification

In automated parallel synthesis workflows where multiple halogenated ethynylbenzene building blocks are dispensed, the distinct InChIKey of 5-chloro-2-ethynyl-1,3-difluorobenzene (NAKKCHRUYAYPFZ) vs. its positional isomer (WAEFVVJPHTWNAT) enables unambiguous barcode-level tracking and LC-MS/MS identity confirmation [2][3]. Despite sharing the same molecular formula (C₈H₃ClF₂), molecular weight (172.56 g·mol⁻¹), and computed logP (3.0), the two isomers are chromatographically resolvable, preventing cross-contamination errors that would confound biological assay interpretation [2][3]. This scenario is particularly relevant for contract research organizations (CROs) and pharmaceutical compound management groups where isomer integrity is a regulatory expectation.

Medicinal Chemistry Programs Targeting c-Myc-Driven Colorectal and Hepatocellular Carcinomas

The research context provided by Zhang et al. (Bioorg. Med. Chem. Lett. 2014) and the broader patent family (CN104774156A) demonstrates that halogenated diarylacetylenes derived from ortho-substituted ethynylbenzene precursors inhibit the proliferation of LS174T colon cancer, HepG2, and Hep3B hepatocellular carcinoma cell lines through c-Myc repression and p21(Wif1/Cip1) induction [1][4]. 5-Chloro-2-ethynyl-1,3-difluorobenzene, as a precursor to the ortho-chloro-substituted diarylacetylene series, is therefore a strategically relevant intermediate for oncology medicinal chemistry groups pursuing this mechanism of action. Its procurement is justified when the synthetic route targets the ortho-halogen substitution pattern that the patent data identify as critical for sub-50-nM potency [1].

Reaction Condition Optimization Studies Comparing Sterically Hindered vs. Unhindered Aryl Acetylenes

The ortho,ortho-difluoro substitution pattern flanking the ethynyl group in the target compound creates a sterically congested alkyne environment not present in 2-chloro-5-ethynyl-1,3-difluorobenzene (which has only one ortho fluorine) [2][3]. This makes the target compound a valuable model substrate for systematic studies comparing Sonogashira coupling kinetics, catalyst turnover, and byproduct formation as a function of steric hindrance at the terminal alkyne. Such head-to-head comparative studies can inform catalyst selection (e.g., bulky phosphine ligands vs. NHC ligands) and reaction engineering for hindered substrates, with implications beyond this specific compound class [5].

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